1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one is a complex organic compound with significant potential in various scientific fields. This compound features a bromopropanone backbone with an amino group and a chloromethyl group attached to a phenyl ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituentsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the bromopropanone moiety into alcohols or alkanes.
Substitution: The amino and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
2-Amino-5-chloromethylphenyl derivatives: These compounds share the chloromethylphenyl moiety but differ in the substituents on the propanone backbone.
Bromopropanone derivatives: Compounds with variations in the amino and chloromethyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications .
Properties
Molecular Formula |
C10H11BrClNO |
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Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-5-(chloromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(11)10(14)8-4-7(5-12)2-3-9(8)13/h2-4,6H,5,13H2,1H3 |
InChI Key |
OYTWZUFSXYZOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)CCl)N)Br |
Origin of Product |
United States |
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